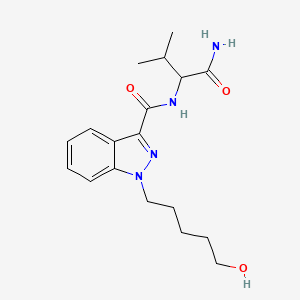
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- AB-PINACA N-(5-ヒドロキシペンチル)代謝物は、ハーブ喫煙ブレンドとして販売されている様々なブラックマーケットの薬物製品によく見られる合成カンナビノイドであるAB-PINACAの主要な代謝物です。
- 構造的には、AB-PINACA N-(5-ヒドロキシペンチル)代謝物はインダゾールベースで開発されており、これはインドリルベースを持つ他の合成カンナビノイドとは異なります .
準備方法
- AB-PINACA N-(5-ヒドロキシペンチル)代謝物の具体的な合成経路と反応条件は、文献では広く記載されていません。
- 工業生産方法は、おそらくAB-PINACAまたは関連化合物から出発する化学合成を含む可能性が高いです。
化学反応の分析
- AB-PINACA N-(5-ヒドロキシペンチル)代謝物は、酸化、還元、置換などの様々な反応を起こす可能性があります。
- これらの反応に使用される一般的な試薬と条件は、まだ完全に解明されていません。
- これらの反応から生成される主要な生成物は、広範囲にわたって研究されていません。
科学研究への応用
- AB-PINACA N-(5-ヒドロキシペンチル)代謝物は、研究、法医学、毒性学で応用されています。
- その用途は、カンナビノイドの代謝、薬物動態、および生物学的サンプルでの検出の研究にまで及びます。
科学的研究の応用
- AB-PINACA N-(5-hydroxypentyl) metabolite has applications in research, forensics, and toxicology.
- Its use extends to studying cannabinoid metabolism, pharmacokinetics, and detection in biological samples.
作用機序
- AB-PINACA N-(5-ヒドロキシペンチル)代謝物がその効果を発揮する正確なメカニズムは、まだ完全に解明されていません。
- これは、エンドカンナビノイド系におけるカンナビノイド受容体(CB1およびCB2)と相互作用し、様々な生理学的プロセスに影響を与える可能性があります。
類似化合物の比較
- AB-PINACA N-(5-ヒドロキシペンチル)代謝物は、その独特のインダゾールベースの構造によって際立っています。
- 同様の化合物には、ADB-PINACAの予想される主要な代謝物であるADB-PINACA N-(5-ヒドロキシペンチル)代謝物が含まれます .
類似化合物との比較
- AB-PINACA N-(5-hydroxypentyl) metabolite stands out due to its unique indazole-based structure.
- Similar compounds include ADB-PINACA N-(5-hydroxypentyl) metabolite, which is an expected major metabolite of ADB-PINACA .
生物活性
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide, a synthetic cannabinoid, is part of a class of compounds known for their agonistic activity at cannabinoid receptors. This article provides a detailed examination of its biological activity, including its pharmacological profile, metabolic pathways, and implications for research and clinical applications.
Chemical Structure and Properties
The compound's chemical formula is C20H22N4O2, with a molecular weight of approximately 350.4143 g/mol. Its structure features an indazole core, which is characteristic of many synthetic cannabinoids, and includes a hydroxypentyl side chain that contributes to its receptor binding properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.4143 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(C1=NN(CC2=CC=CC=C2)C3=C1C=CC=C3)NC(C(N)=O)C(C)C |
Receptor Binding Affinity
Research indicates that this compound acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are primarily involved in mediating the effects of cannabinoids in the central nervous system (CNS) and peripheral tissues.
Table 2: Receptor Binding Affinity (Ki values)
Pharmacological Effects
The pharmacological effects of this compound have been documented in various studies, highlighting its potential therapeutic applications as well as risks associated with synthetic cannabinoids.
Key Findings:
- Analgesic Effects : Studies suggest that the compound exhibits analgesic properties through activation of the CB1 receptor, which modulates pain perception.
- Anti-inflammatory Properties : Activation of the CB2 receptor has been linked to reduced inflammation, indicating potential therapeutic uses in inflammatory diseases.
Metabolism and Biotransformation
The metabolic pathways of this compound involve extensive biotransformation, primarily through phase I and phase II metabolic processes.
Major Metabolites Identified:
Research has shown that the compound undergoes hydroxylation and N-dealkylation, leading to several metabolites that may possess distinct biological activities.
Table 3: Major Metabolites
| Metabolite Name | Description |
|---|---|
| Hydroxylated Metabolite A | Resulting from hydroxylation at the pentyl chain |
| N-dealkylated Metabolite B | Formed through N-dealkylation processes |
Case Studies
A series of case studies have reported on the effects of synthetic cannabinoids like this compound in clinical settings. These case studies often highlight both therapeutic potential and adverse effects:
Case Study Highlights:
- Patient A : Experienced significant pain relief after administration but reported anxiety as a side effect.
- Patient B : Showed improvement in inflammatory markers but developed tachycardia following use.
特性
分子式 |
C18H26N4O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-12(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-3-7-11-23/h4-5,8-9,12,15,23H,3,6-7,10-11H2,1-2H3,(H2,19,24)(H,20,25) |
InChIキー |
MGOXVYQZCJIMRX-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
外観 |
Assay:≥95%A solution in methanol |
同義語 |
N-(1-Amino-3-methyl-1-oxobutn-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















